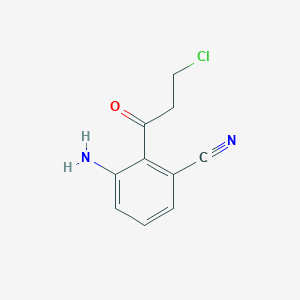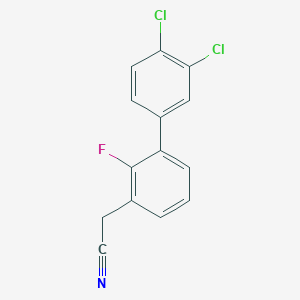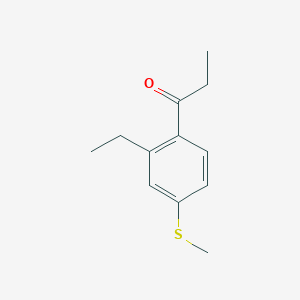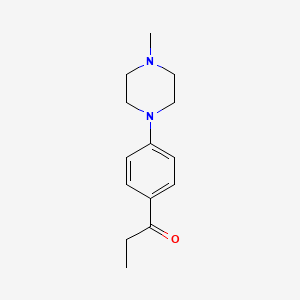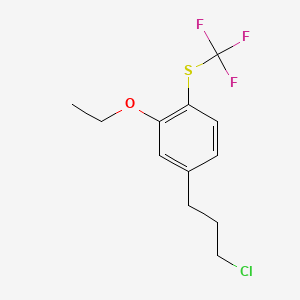
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with a benzene derivative and introduce the 3-chloropropyl group through a Friedel-Crafts alkylation reaction. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethylthio group can be added using a trifluoromethylthiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as distillation or chromatography, also plays a crucial role in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deethoxylated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the trifluoromethylthio group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H14ClF3OS |
|---|---|
Poids moléculaire |
298.75 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-ethoxy-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-8-9(4-3-7-13)5-6-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
AANXGRFYIAULHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CCCCl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





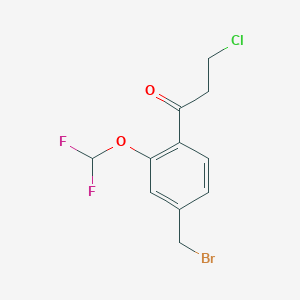
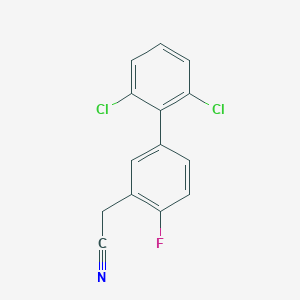
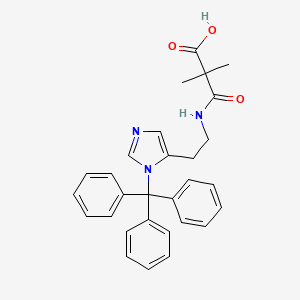

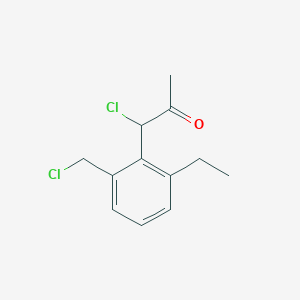
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)

